

# 4-Bromo-2-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: **4-Bromo-2-nitrobenzoic acid**

Cat. No.: **B134218**

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## Introduction

**4-Bromo-2-nitrobenzoic acid** is a highly functionalized aromatic compound that serves as a crucial building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a bromine atom, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and bromo substituents significantly influences the reactivity of the benzene ring, making it a valuable precursor for the synthesis of a wide array of pharmaceuticals, agrochemicals, and novel materials.<sup>[1]</sup> This document provides detailed application notes and experimental protocols for the use of **4-bromo-2-nitrobenzoic acid** in organic synthesis, with a focus on its role in the development of bioactive compounds.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-bromo-2-nitrobenzoic acid** is essential for its effective application in synthetic chemistry.

Property	Value
CAS Number	99277-71-1
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO <sub>4</sub>
Molecular Weight	246.01 g/mol <a href="#">[2]</a>
Appearance	Solid
Melting Point	165-169 °C
Solubility	Soluble in many organic solvents

## Applications in Organic Synthesis

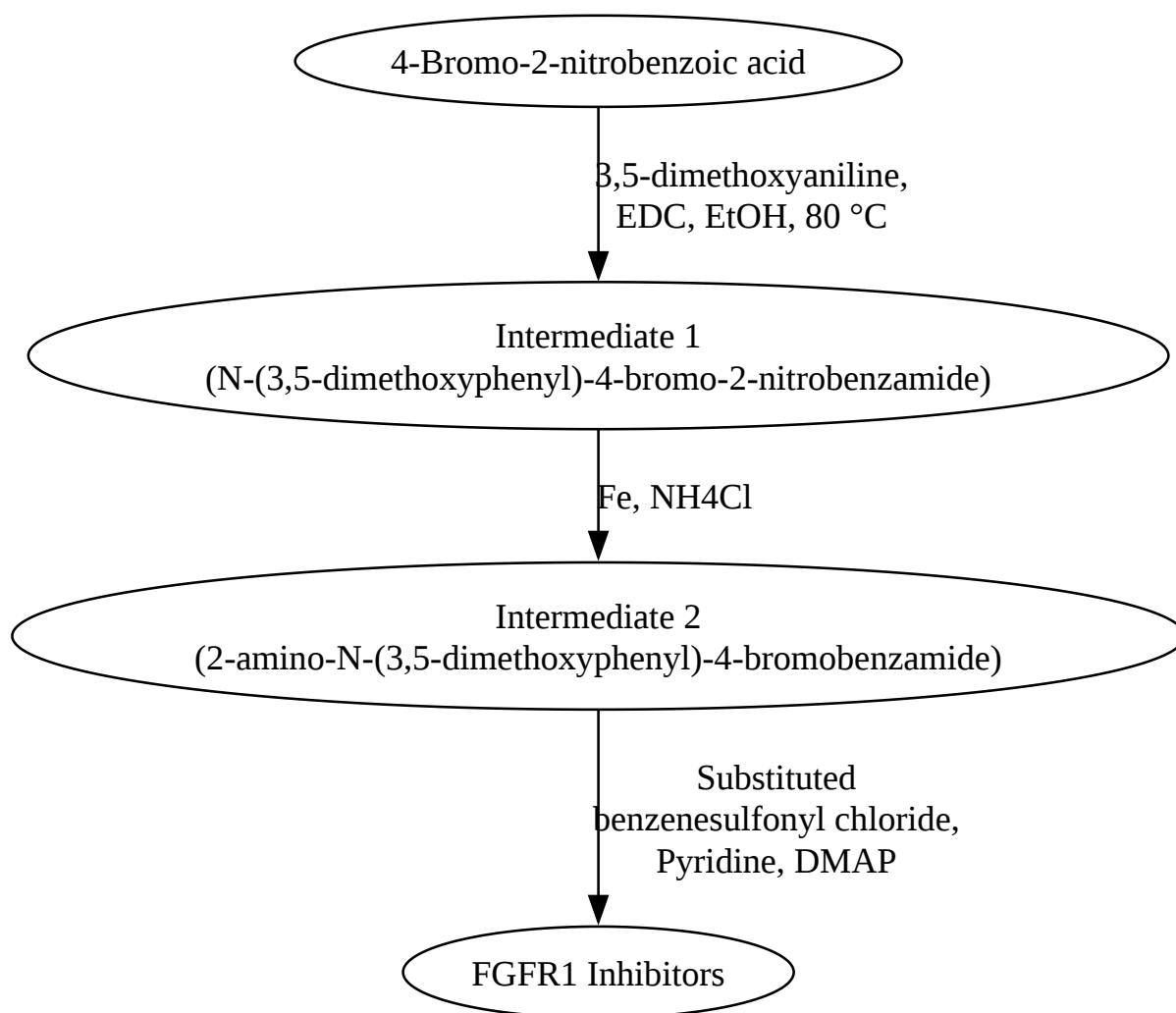
The strategic placement of three distinct functional groups on the aromatic ring of **4-bromo-2-nitrobenzoic acid** allows for a diverse range of chemical transformations. This makes it a valuable starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.[\[3\]](#)

## Synthesis of Bioactive Heterocycles

**4-Bromo-2-nitrobenzoic acid** is a key starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. The presence of the nitro group allows for its reduction to an amine, which can then participate in cyclization reactions. The bromine atom provides a handle for further functionalization via cross-coupling reactions.

Application Example: Synthesis of Fibroblast Growth Factor Receptor-1 (FGFR1) Inhibitors

Derivatives of **4-bromo-2-nitrobenzoic acid** have been investigated as potent inhibitors of FGFR1, a target for anticancer drug development. The synthesis involves an initial amide coupling followed by reduction of the nitro group and subsequent derivatization.



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Experimental Protocol: Synthesis of N-(3,5-dimethoxyphenyl)-4-bromo-2-nitrobenzamide (Intermediate 1)

This protocol is adapted from a published procedure for the synthesis of FGFR1 inhibitors.

Materials:

- **4-Bromo-2-nitrobenzoic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 3,5-dimethoxyaniline

- Ethanol (EtOH)
- Water

Procedure:

- To a reaction vessel, add **4-bromo-2-nitrobenzoic acid** (5.788 g, 0.024 mol), EDC (4.518 g, 0.024 mol), and ethanol (30 mL).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add 3,5-dimethoxyaniline (3 g, 0.020 mol) to the reaction mixture.
- Heat the resulting solution to 80 °C and stir for 5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Add water (30 mL) to precipitate the product.
- Filter the solid, wash with water, and dry to yield the desired product.

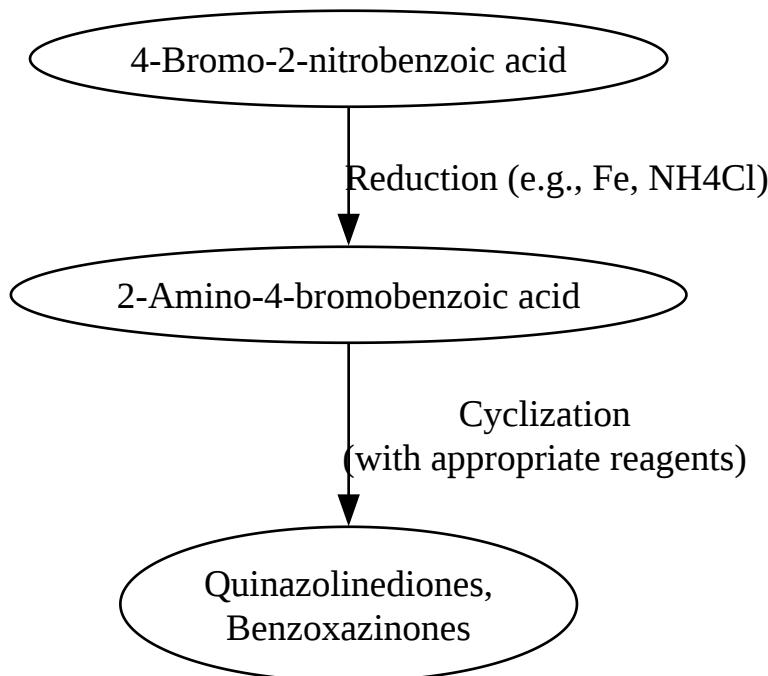
Quantitative Data:

Reactant	Molar Equiv.	Amount	Product	Yield
4-Bromo-2-nitrobenzoic acid	1.2	5.788 g	N-(3,5-dimethoxyphenyl)-4-bromo-2-nitrobenzamide	71.6%
3,5-dimethoxyaniline	1.0	3.0 g		

## Precursor to Other Versatile Building Blocks

**4-Bromo-2-nitrobenzoic acid** can be transformed into other valuable building blocks, expanding its synthetic utility. For instance, reduction of the nitro group to an amine furnishes 2-

amino-4-bromobenzoic acid. This anthranilic acid derivative is a key precursor for the synthesis of quinazolininediones and benzoxazinones, classes of heterocycles with a broad range of biological activities.



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#### Application Example: Synthesis of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones

While this example starts with 4-nitroanthranilic acid (an isomer of the reduced form of **4-bromo-2-nitrobenzoic acid**), it provides a representative protocol for the cyclization of an anthranilic acid derivative to a benzoxazinone.<sup>[4]</sup>

#### Experimental Protocol: General Procedure for the Preparation of Benzoxazinones

##### Materials:

- 4-Nitroanthranilic acid
- Substituted acid chloride
- Pyridine

- Ice-cold water
- Ethanol

Procedure:

- Dissolve 4-nitroanthranilic acid (0.9 g, 0.005 mol) in pyridine (20 mL).
- Cool the solution to 0 °C and add the respective acid chloride (0.01 mol) while stirring.
- Continue stirring at 0 °C for 10 minutes, then allow the reaction to warm to room temperature and stir for an additional 30 minutes.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the precipitate, wash with cold water, and dry.
- Recrystallize the crude product from ethanol.

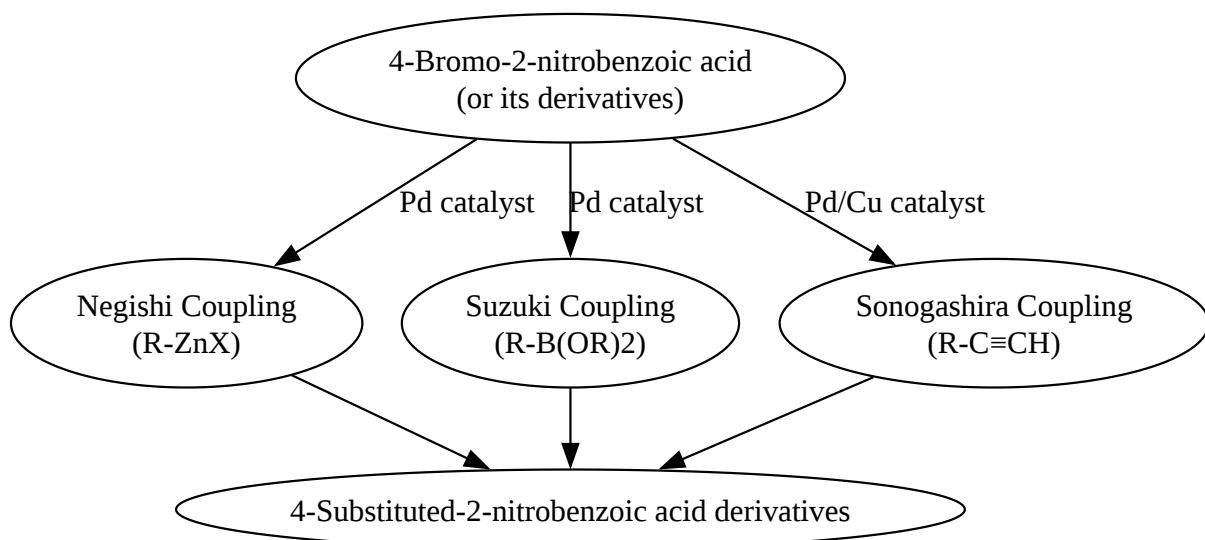
Quantitative Data for Representative Benzoxazinone Synthesis:[\[4\]](#)

Starting Anthranilic Acid	Acid Chloride	Product	Yield
4-Nitroanthranilic acid	4-Methylbenzoyl chloride	7-Nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-one	72%
4-Nitroanthranilic acid	3-Chlorobenzoyl chloride	2-(3-Chlorophenyl)-7-nitro-4H-benzo[d][1][2]oxazin-4-one	75%

## Participation in Cross-Coupling Reactions

The bromine atom on the aromatic ring of **4-bromo-2-nitrobenzoic acid** makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Negishi, Suzuki,

and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position, further diversifying the molecular scaffolds that can be accessed from this building block. For instance, it undergoes Negishi-type coupling with dimethylzinc in the presence of a palladium-phosphine catalyst.



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## Conclusion

**4-Bromo-2-nitrobenzoic acid** is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules, particularly bioactive heterocycles. The protocols and data presented herein demonstrate its utility in the synthesis of FGFR1 inhibitors and provide a framework for its application in the construction of other important molecular scaffolds. The potential for further derivatization through cross-coupling reactions further underscores its importance for researchers, scientists, and drug development professionals.

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